molecular formula C14H16F2N2O2 B2887292 3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea CAS No. 2097909-03-8

3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea

Cat. No.: B2887292
CAS No.: 2097909-03-8
M. Wt: 282.291
InChI Key: XDZWJJSULOPVGE-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is an organic compound characterized by the presence of a difluorophenyl group and a hydroxycyclohexenylmethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea typically involves the following steps:

  • Formation of the Hydroxycyclohexenylmethyl Intermediate

      Starting Material: Cyclohexene

      Reagents: Hydroxylation agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄)

      Conditions: Aqueous or organic solvent, room temperature to moderate heating

  • Attachment of the Difluorophenyl Group

      Starting Material: 2,6-Difluoroaniline

      Reagents: Isocyanate derivatives or carbamoyl chloride

      Conditions: Solvent such as dichloromethane (DCM), room temperature to reflux

  • Coupling Reaction

      Reagents: The hydroxycyclohexenylmethyl intermediate and the difluorophenyl isocyanate

      Conditions: Solvent such as tetrahydrofuran (THF), room temperature to moderate heating

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution with strong nucleophiles like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetone, room temperature

    Reduction: Lithium aluminum hydride in ether, reflux

    Substitution: Sodium methoxide in methanol, room temperature

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its urea moiety.

    Protein Binding: Studies on its binding affinity to various proteins.

Medicine

    Drug Development: Exploration as a candidate for anti-inflammatory or anticancer drugs.

    Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: Use in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxycyclohexenylmethyl group can provide additional binding sites or steric effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohexyl)methyl]urea: Lacks the double bond in the cyclohexene ring.

    3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiourea: Contains a sulfur atom instead of oxygen in the urea moiety.

    3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamate: Contains an ester linkage instead of the urea moiety.

Uniqueness

3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is unique due to the combination of its difluorophenyl group and hydroxycyclohexenylmethyl group, which confer specific chemical properties and potential biological activities. Its structural features allow for diverse chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O2/c15-10-5-4-6-11(16)12(10)18-13(19)17-9-14(20)7-2-1-3-8-14/h2,4-7,20H,1,3,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZWJJSULOPVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)NC2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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